2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Catalog No.
S785044
CAS No.
338800-13-8
M.F
C23H43NP2
M. Wt
395.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis((di-tert-butylphosphino)methyl)pyridine

CAS Number

338800-13-8

Product Name

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

IUPAC Name

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane

Molecular Formula

C23H43NP2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3

InChI Key

NJQAVBPPWNSBBC-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C

Ligand for Transition-Metal Catalysis

,6-Bis((di-tert-butylphosphino)methyl)pyridine, also known as Buchwald's ligand, is a widely used ligand in transition-metal catalysis. Its structure features a pyridine ring with two phosphine groups attached at the 2nd and 6th positions. The bulky tert-butyl groups on the phosphines contribute to the steric properties of the ligand, which can be crucial for controlling reaction selectivity.

This ligand is particularly effective in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination ()
  • Suzuki-Miyaura coupling ()
  • Stille coupling ()
  • Sonogashira coupling ()
  • Negishi coupling ()
  • Heck coupling ()
  • Hiyama coupling ()

The steric bulk of the ligand helps to prevent undesired side reactions, such as β-hydride elimination, and can also influence the regioselectivity of the coupling reaction. Additionally, the electron-donating ability of the phosphine groups can facilitate the oxidative addition step in the catalytic cycle.

Advantages of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Several factors contribute to the popularity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in scientific research:

  • Broad Substrate Scope: The ligand can be used effectively with a wide range of substrates, making it a versatile tool for organic synthesis.
  • High Activity and Selectivity: The combination of steric and electronic properties often leads to high reaction yields and desired product formation.
  • Air and Moisture Stability: The ligand is relatively stable towards air and moisture, which simplifies handling and storage.
  • Origin: P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> is a synthetic compound not found naturally.
  • Significance: This ligand plays a crucial role in transition-metal catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules [].

Molecular Structure Analysis

  • P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> possesses a central pyridine ring with two phosphine groups (P(C<sub>4</sub>H<sub>9</sub>)<sub>2</sub>) attached at the 2nd and 6th positions via methylene (CH<sub>2</sub>) linkers.
  • Key features:
    • The pyridine ring offers rigidity and aromaticity to the molecule.
    • The tert-butyl groups (C<sub>4</sub>H<sub>9</sub>) on the phosphorous atoms are bulky, which helps prevent unwanted side reactions and improves selectivity in catalysis [].
    • The lone pair on the nitrogen atom in the pyridine ring can donate electron density to the metal center, further influencing the catalytic activity.

Chemical Reactions Analysis

Synthesis

P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> can be synthesized by reacting 2,6-dibromopyridine with bis(di-tert-butylphosphinomethyl)lithium [].

2,6-Br<sub>2</sub>C<sub>5</sub>H<sub>3</sub>N  + 2 LiP(C<sub>4</sub>H<sub>9</sub>)<sub>2</sub>CH<sub>2</sub> -> P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> + 2 LiBr

Reactions

P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> is a versatile ligand used in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds [].
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a halide.
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and a halide.
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and a halide.
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc reagent and a halide.
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: Formation of carbon-carbon bonds between a silicon-bound organometallic reagent and a halide.

Physical And Chemical Properties Analysis

  • A white or off-white solid at room temperature.
  • Air and moisture sensitive.
  • Soluble in organic solvents like dichloromethane, toluene, and THF.
  • Thermally stable.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine

Dates

Modify: 2023-08-15

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